molecular formula C17H13N3O5S B5708212 [(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate

Cat. No.: B5708212
M. Wt: 371.4 g/mol
InChI Key: FXDNTERDHZYUFP-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate is a complex organic compound that features both nitro and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-naphthylamine-2-sulfonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Reduction: Formation of [(Z)-[amino-(4-aminophenyl)methylidene]amino] naphthalene-2-sulfonate.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the study of reaction mechanisms and kinetics.

Biology

In biological research, [(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate is used as a fluorescent probe for detecting and quantifying biomolecules.

Medicine

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific optical properties.

Mechanism of Action

The mechanism by which [(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[amino-(4-nitrophenyl)methylidene]amino phenyl carbonate]
  • [(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate]

Uniqueness

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct chemical and physical properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S/c18-17(13-5-8-15(9-6-13)20(21)22)19-25-26(23,24)16-10-7-12-3-1-2-4-14(12)11-16/h1-11H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDNTERDHZYUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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